molecular formula C7H11N3 B11921781 6-Ethylpyridine-3,4-diamine CAS No. 1210400-42-2

6-Ethylpyridine-3,4-diamine

Cat. No.: B11921781
CAS No.: 1210400-42-2
M. Wt: 137.18 g/mol
InChI Key: VZPIFMDIJPGSCZ-UHFFFAOYSA-N
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Description

6-Ethylpyridine-3,4-diamine is an organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two amino groups at the 3rd and 4th positions and an ethyl group at the 6th position on the pyridine ring. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylpyridine-3,4-diamine typically involves the functionalization of pyridine derivatives. One common method is the nitration of 6-ethylpyridine followed by reduction to introduce the amino groups at the desired positions. The reaction conditions often involve the use of concentrated nitric acid for nitration and hydrogenation catalysts for reduction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Ethylpyridine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylpyridine-3,4-diamine is unique due to the presence of both amino groups and an ethyl group on the pyridine ring. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

6-ethylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-5-3-6(8)7(9)4-10-5/h3-4H,2,9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPIFMDIJPGSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672063
Record name 6-Ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210400-42-2
Record name 6-Ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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